

# Physical properties of bromophenyl-substituted diketones

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## Compound of Interest

Compound Name: Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate

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A Technical Guide to the Physical Properties of Bromophenyl-Substituted Diketones

## Introduction

Bromophenyl-substituted diketones are a class of organic compounds that feature a phenyl ring substituted with one or more bromine atoms, connected to a diketone functional group. These compounds are of significant interest to researchers in medicinal chemistry and materials science. The presence of the bromophenyl group provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex molecular architectures. The diketone moiety, particularly the  $\beta$ -diketone arrangement, is a well-known chelating agent and is present in numerous biologically active compounds, often exhibiting antioxidant and anticancer properties. Understanding the physical properties of these molecules is crucial for their synthesis, purification, characterization, and application in drug development and materials science. This guide provides a comprehensive overview of the key physical properties of bromophenyl-substituted diketones, detailed experimental methodologies, and the relationship between their structure and properties.

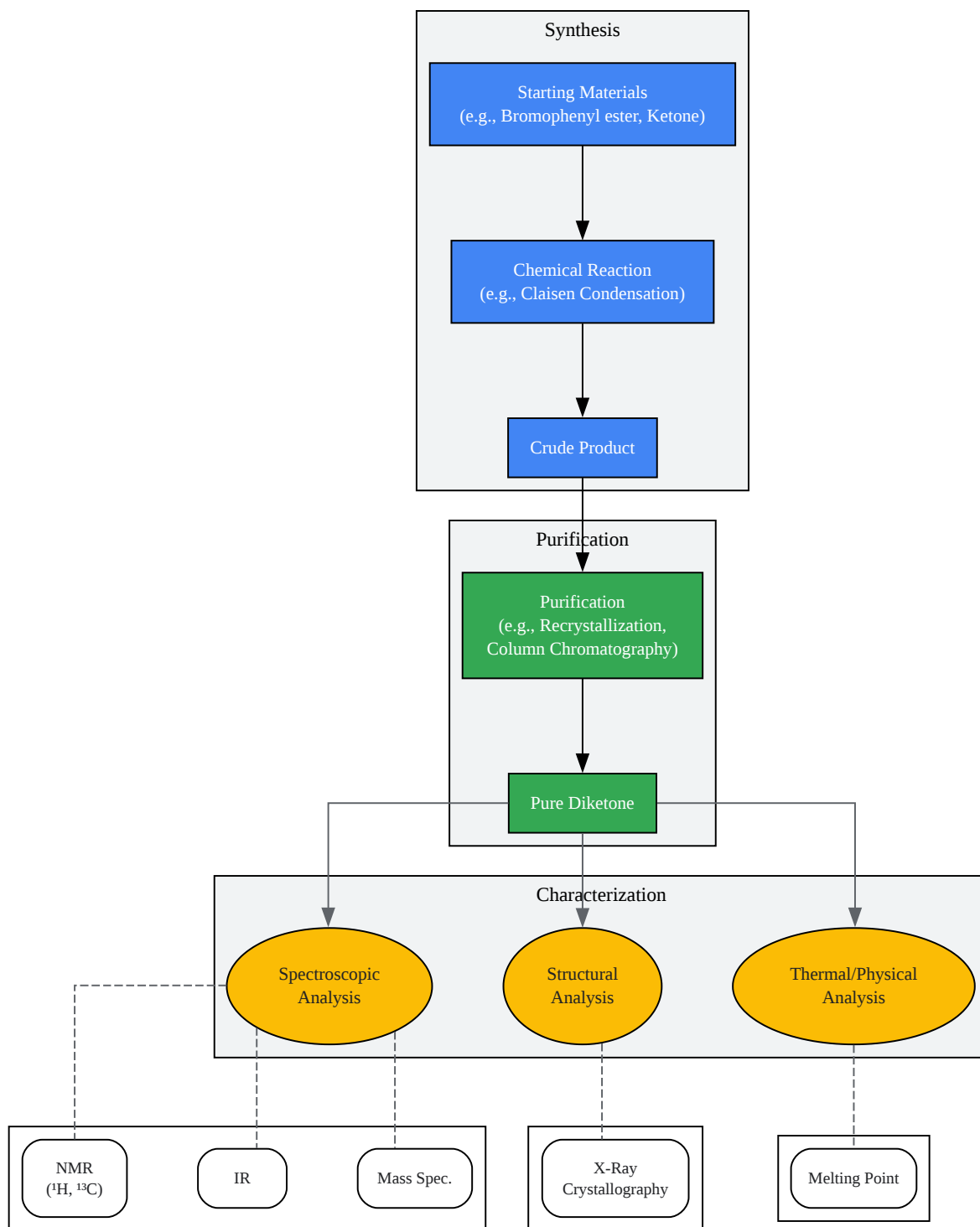
## Synthesis and Characterization: An Overview

The preparation of bromophenyl-substituted diketones can be achieved through several synthetic routes. Common methods include the Claisen condensation, which involves the reaction of a bromophenyl-substituted ester with a ketone, and Friedel-Crafts acylation, among

other techniques like the hydration of alkynones and decarboxylative coupling reactions.<sup>[1]</sup> Once synthesized, a rigorous characterization process is essential to confirm the structure and purity of the compound. This typically involves a suite of spectroscopic and analytical techniques.

A general workflow for the synthesis and characterization process is illustrated below.

## General Experimental Workflow

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A generalized workflow for the synthesis and characterization of bromophenyl-substituted diketones.

## General Experimental Protocol

Synthesis (via Claisen Condensation):

- **Base Preparation:** A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is suspended in a dry, aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Initiation:** A solution of the starting ketone is added dropwise to the base suspension at a controlled temperature, typically 0 °C, to form the enolate.
- **Condensation:** The bromophenyl-substituted ester, dissolved in the same solvent, is then added slowly to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours (typically 4-24 h) to ensure the reaction goes to completion.<sup>[2]</sup>
- **Work-up:** The reaction is quenched by the careful addition of a dilute acid (e.g., 10% HCl) until the pH is neutral. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), and the solvent is removed under reduced pressure to yield the crude product.

Purification and Characterization:

- **Purification:** The crude diketone is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
- **Characterization:** The final product's identity and purity are confirmed. <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to elucidate the molecular structure. Infrared (IR) spectroscopy confirms the presence of the dicarbonyl functional groups. Mass spectrometry (MS) verifies the molecular weight and shows the characteristic isotopic pattern for bromine. The melting point is determined to assess purity. For crystalline solids, single-crystal X-ray diffraction can provide definitive structural information.

## Physicochemical and Spectroscopic Data

The physical properties of these compounds are dictated by their molecular structure. The presence of the polar carbonyl groups and the large, polarizable bromophenyl moiety leads to relatively high melting points and limited solubility in nonpolar solvents.

**Table 1: Physical Properties of Selected Bromophenyl Diketones**

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance	CAS Number
1-(4-Bromophenyl)-1,3-butanedione	C <sub>10</sub> H <sub>9</sub> BrO <sub>2</sub>	241.08	94 - 96	Solid	4023-81-8[3] [4]
1-(4-Bromophenyl)-4,4-trifluoro-1,3-butanedione	C <sub>10</sub> H <sub>6</sub> BrF <sub>3</sub> O <sub>2</sub>	295.05	58 - 60	Pale yellow crystalline powder	18931-61-8[5]
p-Bromophenyl heptyl ketone	C <sub>14</sub> H <sub>19</sub> BrO	283.20	N/A (Boiling Point: 418-423 K at 0.003 bar)	N/A	7295-48-9[6]

## Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation of bromophenyl-substituted diketones.

- <sup>1</sup>H NMR Spectroscopy:** The aromatic protons on the para-substituted bromophenyl ring typically appear as two distinct doublets (an AA'BB' system) between  $\delta$  7.0 and 8.0 ppm. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group. Protons on the diketone backbone have characteristic shifts; for instance, in  $\beta$ -diketones, the methylene protons often appear as a singlet around  $\delta$  3.0-4.5 ppm, while the enol proton can be observed as a broad singlet at a much higher chemical

shift ( $\delta$  15-17 ppm) due to strong intramolecular hydrogen bonding. The keto-enol tautomerism is often solvent-dependent, with the enol form being more predominant in nonpolar solvents like  $\text{CDCl}_3$  and the keto form favored in polar solvents like methanol- $d_4$ .<sup>[7]</sup>

- **$^{13}\text{C}$  NMR Spectroscopy:** The carbonyl carbons are highly deshielded and typically resonate in the range of  $\delta$  180-200 ppm.<sup>[2]</sup> Aromatic carbons appear between  $\delta$  110-140 ppm, with the carbon atom directly bonded to the bromine (C-Br) showing a characteristic shift.
- **Infrared (IR) Spectroscopy:** The most prominent feature in the IR spectrum is the strong absorption band(s) corresponding to the C=O stretching vibrations, typically found in the region of 1650-1730  $\text{cm}^{-1}$ . In  $\beta$ -diketones that exist in the enol form, this band may be broadened and shifted to a lower frequency (around 1600  $\text{cm}^{-1}$ ) due to conjugation and intramolecular hydrogen bonding.<sup>[2]</sup>
- **Mass Spectrometry (MS):** Mass spectra of these compounds show a characteristic pair of molecular ion peaks ( $[\text{M}]^+$  and  $[\text{M}+2]^+$ ) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).

## Structural Properties and Intermolecular Interactions

The solid-state structure, determined by single-crystal X-ray diffraction, reveals detailed information about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

### Crystal Structure Analysis

In the crystalline state, bromophenyl-substituted diketones and related ketones are stabilized by a network of non-covalent interactions. These commonly include:

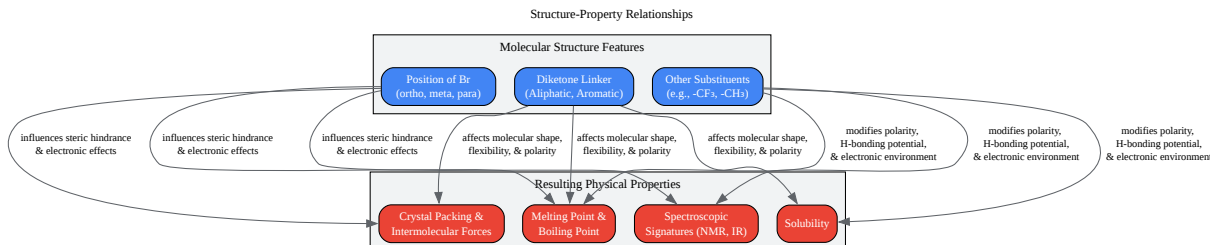
- **Hydrogen Bonds:** Conventional (e.g.,  $\text{O-H}\cdots\text{O}$ ) and non-conventional (e.g.,  $\text{C-H}\cdots\text{O}$ ) hydrogen bonds are frequently observed, linking molecules into chains or more complex three-dimensional networks.<sup>[8][9][10]</sup>
- **Halogen-Related Interactions:**  $\text{C-H}\cdots\text{Br}$  and  $\text{C-Br}\cdots\pi$  interactions are significant in directing the crystal packing, often connecting molecular chains into layers.<sup>[9][11]</sup>

- $\pi$ - $\pi$  Stacking: Interactions between the aromatic rings of adjacent molecules can also contribute to the overall stability of the crystal lattice.[8]

## Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. For bromophenyl-containing structures, this analysis often reveals that the most significant contributions to the crystal packing come from H...H, C...H/H...C, and Br...H/H...Br contacts, highlighting the importance of van der Waals forces and specific hydrogen and halogen bonding in the solid state.[8][9][10][11][12]

The interplay between molecular structure and the resulting physical properties is crucial for designing molecules with desired characteristics for specific applications.



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Logical diagram illustrating how molecular features of bromophenyl diketones influence their physical properties.

## Conclusion

Bromophenyl-substituted diketones are a synthetically versatile class of compounds with significant potential in drug discovery and materials science. Their physical properties are a

direct consequence of their molecular structure, particularly the interplay between the polar diketone functionality and the bulky, polarizable bromophenyl group. A thorough understanding of their spectroscopic signatures, solid-state structures, and thermal properties is essential for any researcher working with these molecules. The data and protocols summarized in this guide provide a foundational understanding for the synthesis, characterization, and rational design of new bromophenyl-substituted diketones for advanced applications.

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